2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol
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Overview
Description
2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that features both imidazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various functionalized derivatives .
Scientific Research Applications
2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Lacks the imidazole and fluorine substituents.
7-Fluoroquinoline: Does not have the amino or imidazole groups.
4-(1H-Imidazol-1-yl)quinoline: Missing the amino and fluorine groups
Uniqueness
2-Amino-7-fluoro-4-(1H-imidazol-1-yl)quinolin-8-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and quinoline moieties, along with the fluorine atom, enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H9FN4O |
---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
2-amino-7-fluoro-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9FN4O/c13-8-2-1-7-9(17-4-3-15-6-17)5-10(14)16-11(7)12(8)18/h1-6,18H,(H2,14,16) |
InChI Key |
ZCOIWUCUXXLTOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=N2)N)N3C=CN=C3)O)F |
Origin of Product |
United States |
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